

An In-depth Technical Guide to (1-Benzyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Benzyl-1H-indol-5-yl)methanamine

Cat. No.: B11875998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-5-yl)methanamine is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The indole ring system is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a benzyl group at the N1 position and a methanamine group at the C5 position of the indole ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, a detailed potential synthetic route, and general characterization methodologies for **(1-Benzyl-1H-indol-5-yl)methanamine**.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **(1-Benzyl-1H-indol-5-yl)methanamine** are not readily available in the current literature. However, data for the parent compound, (1H-indol-5-yl)methanamine, and predicted data for the closely related 1-benzyl-1H-indol-5-ylamine provide valuable insights.

Table 1: Physicochemical Data of (1H-indol-5-yl)methanamine

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂	PubChem[1]
Molecular Weight	146.19 g/mol	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Table 2: Predicted Physicochemical Data for 1-Benzyl-1H-indol-5-ylamine

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ N ₂	ChemicalBook[2]
Molecular Weight	222.29 g/mol	ChemicalBook[2]
Boiling Point	447.0±28.0 °C (Predicted)	ChemicalBook[2]
Density	1.13±0.1 g/cm ³ (Predicted)	ChemicalBook[2]

It is important to note that the properties in Table 2 are for an amine analog and are predicted, not experimentally determined. The methanamine group in the target compound will likely influence these values.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **(1-Benzyl-1H-indol-5-yl)methanamine** is not explicitly detailed in the literature. However, a plausible synthetic route can be designed based on established methods for the N-benzylation of indoles and the synthesis of aminomethylindoles. The following proposed multi-step synthesis is illustrative.

Proposed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine

This proposed synthesis involves two main stages: the N-benzylation of a suitable indole precursor followed by the formation of the methanamine group.

Step 1: N-Benzylation of 5-Cyanoindole

This step is based on the general procedure for N-alkylation of indoles.

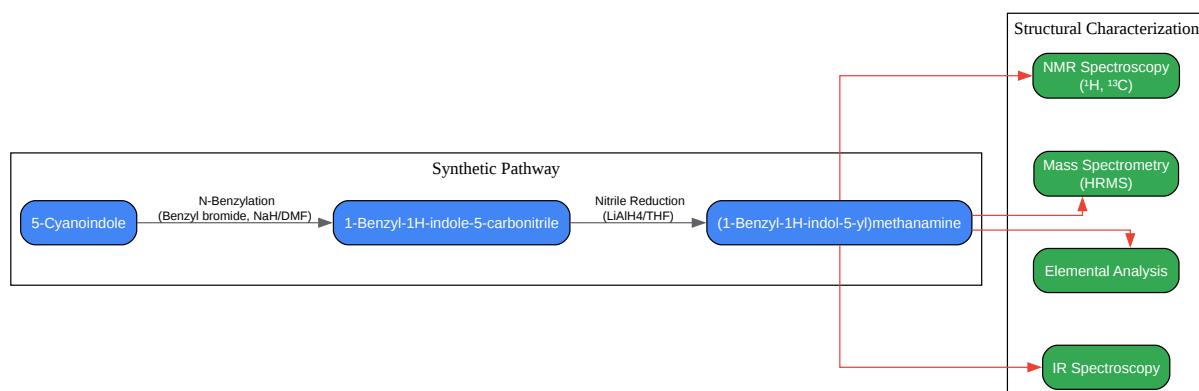
- Materials: 5-Cyanoindole, Benzyl bromide, Sodium hydride (NaH) or Potassium hydroxide (KOH), and Dimethylformamide (DMF).
- Procedure:
 - To a solution of 5-cyanoindole in anhydrous DMF, add sodium hydride (or powdered potassium hydroxide) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indolide anion.
 - Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
 - Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 1-benzyl-1H-indole-5-carbonitrile.

Step 2: Reduction of 1-Benzyl-1H-indole-5-carbonitrile to **(1-Benzyl-1H-indol-5-yl)methanamine**

This step involves the reduction of the nitrile group to a primary amine.

- Materials: 1-Benzyl-1H-indole-5-carbonitrile, Lithium aluminum hydride (LiAlH_4) or Raney Nickel/ H_2 , and anhydrous Tetrahydrofuran (THF) or ethanol.
- Procedure (using LiAlH_4):
 - In a flame-dried flask under an inert atmosphere, suspend LiAlH_4 in anhydrous THF.
 - Cool the suspension to 0 °C and add a solution of 1-benzyl-1H-indole-5-carbonitrile in anhydrous THF dropwise.
 - After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
 - Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
 - Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
 - Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **(1-Benzyl-1H-indol-5-yl)methanamine**.
 - Further purification can be achieved by column chromatography or crystallization if necessary.

Characterization


The synthesized **(1-Benzyl-1H-indol-5-yl)methanamine** should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the indole ring, the benzyl group, and the methanamine moiety.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula $C_{16}H_{16}N_2$.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amine and the aromatic C-H stretching.

Mandatory Visualizations

As no specific signaling pathways involving **(1-Benzyl-1H-indol-5-yl)methanamine** have been identified in the literature, a logical workflow for its synthesis and characterization is presented below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic and characterization workflow for **(1-Benzyl-1H-indol-5-yl)methanamine**.

Biological Context and Potential Applications

While specific biological data for **(1-Benzyl-1H-indol-5-yl)methanamine** is lacking, the broader class of N-benzyl-indole derivatives has been investigated for a variety of therapeutic applications. These compounds have shown promise as:

- Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.
- Antimicrobial Agents: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.
- Enzyme Inhibitors: N-substituted indoles have been explored as inhibitors for various enzymes implicated in disease pathways.

The presence of the benzyl group can enhance lipophilicity, potentially improving cell permeability and oral bioavailability. The primary amine of the methanamine group provides a site for further functionalization or for forming key interactions with biological targets. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of **(1-Benzyl-1H-indol-5-yl)methanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1-Benzyl-1H-indol-5-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11875998#physicochemical-properties-of-1-benzyl-1h-indol-5-yl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com